

Spectroscopic Profile of 2-Ethoxyacetyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-ethoxyacetyl chloride

Cat. No.: B078073

[Get Quote](#)

Introduction

2-Ethoxyacetyl chloride (C₄H₇ClO₂, CAS No: 14077-58-8) is a reactive acyl chloride compound utilized as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other fine chemicals.^[1] A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-ethoxyacetyl chloride**. The NMR data presented herein is predicted, while the IR and MS data are based on characteristic functional group analysis and fragmentation patterns.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2-ethoxyacetyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.28	Triplet	3H	CH ₃
3.65	Quartet	2H	O-CH ₂ -CH ₃
4.60	Singlet	2H	Cl-C(=O)-CH ₂ -O

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
14.9	CH ₃
67.5	O-CH ₂ -CH ₃
76.0	Cl-C(=O)-CH ₂ -O
171.0	C=O

Infrared (IR) Spectroscopy

Frequency (cm ⁻¹)	Intensity	Assignment
~1800	Strong	C=O stretch (acyl chloride)[2]
~1100	Strong	C-O stretch (ether)
2850-2990	Medium-Strong	C-H stretch (alkane)

Mass Spectrometry (MS)

m/z	Proposed Fragment
122/124	$[M]^+$ (Molecular ion)
87	$[M-Cl]^+$ (Acylium ion) ^[3]
59	$[CH_3CH_2OCH_2]^+$
45	$[CH_3CH_2O]^+$
29	$[CH_3CH_2]^+$

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a liquid sample like **2-ethoxyacetyl chloride**.

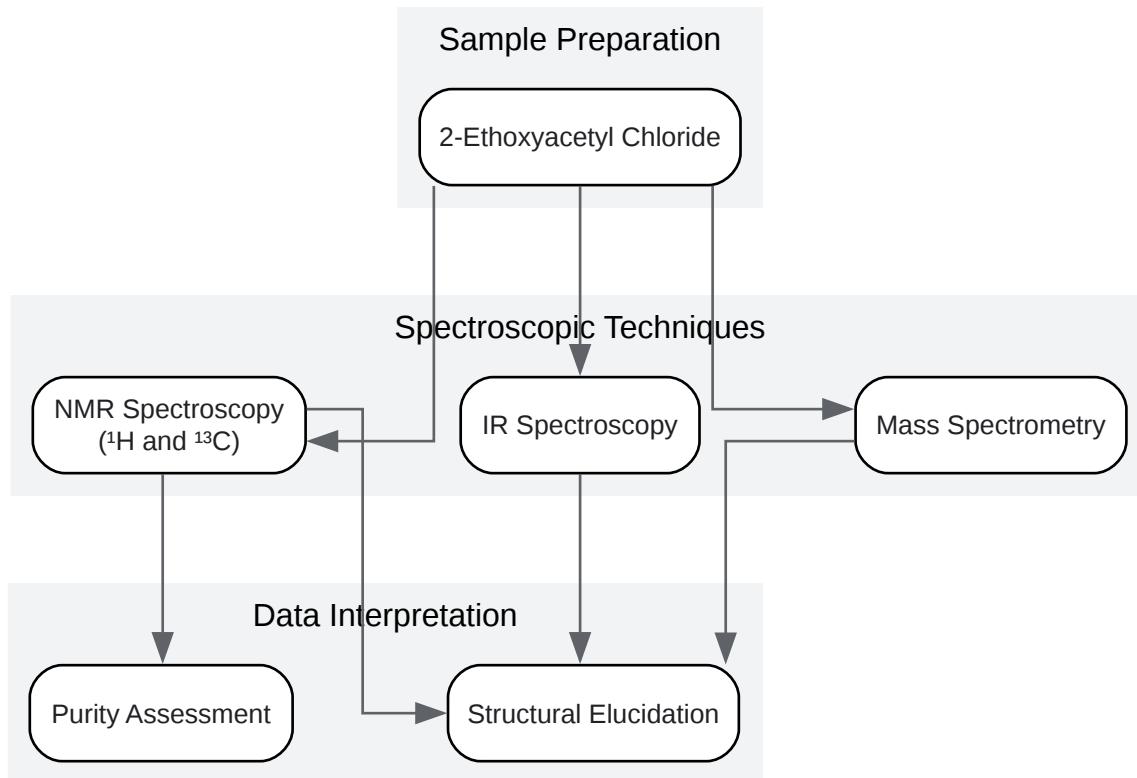
Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-ethoxyacetyl chloride** is prepared by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent, such as chloroform-d ($CDCl_3$), to a volume of about 0.6-0.7 mL. The solution is then transferred to a 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer. For 1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A small drop of neat **2-ethoxyacetyl chloride** is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

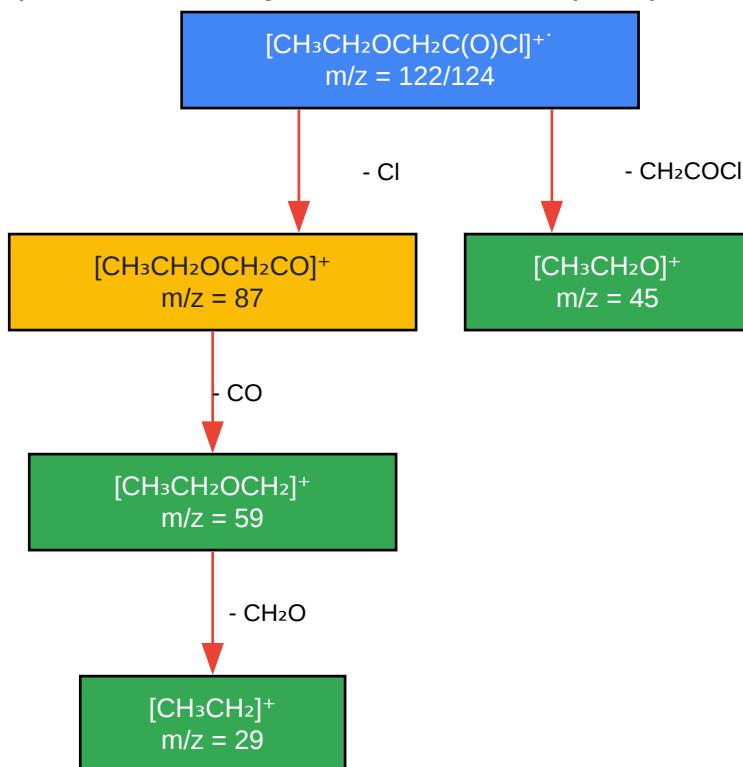

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by

a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow for 2-Ethoxyacetyl Chloride



[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of **2-ethoxyacetyl chloride**.

Proposed Mass Spectrometry Fragmentation of 2-Ethoxyacetyl Chloride

Proposed EI-MS Fragmentation of 2-Ethoxyacetyl Chloride

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway of **2-ethoxyacetyl chloride** in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethoxyacetyl chloride | C4H7ClO2 | CID 84189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethoxyacetyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b078073#2-ethoxyacetyl-chloride-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com